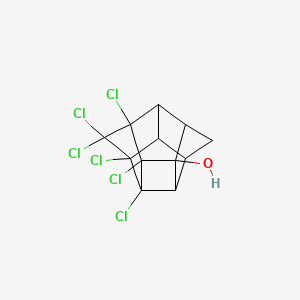Endrin alcohol
CAS No.: 33058-12-7
Cat. No.: VC17150069
Molecular Formula: C12H8Cl6O
Molecular Weight: 380.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33058-12-7 |
|---|---|
| Molecular Formula | C12H8Cl6O |
| Molecular Weight | 380.9 g/mol |
| IUPAC Name | 1,9,10,11,11,12-hexachlorohexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-7-ol |
| Standard InChI | InChI=1S/C12H8Cl6O/c13-8-4-2-1-3-5(4)9(14,12(8,17)18)11(16)7(3,19)6(2)10(8,11)15/h2-6,19H,1H2 |
| Standard InChI Key | FWIOOTDZGJSQMX-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C3C4C1C5(C2C6(C3(C(C4(C56Cl)Cl)(Cl)Cl)Cl)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
Endrin alcohol, systematically named 1,8,9,10,11,11-hexachlorohexacyclo[6.2.1.1³,⁶.0²,⁷.0⁴,¹⁰.0⁵,⁹]dodecan-5-ol, is a polycyclic chlorinated hydrocarbon with the molecular formula C₁₂H₈Cl₆O . Its structure features a complex hexacyclic framework with six chlorine atoms and a hydroxyl group, contributing to its high stability and lipophilicity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 380.91 g/mol | |
| Density | 2.04 g/cm³ | |
| Boiling Point | 447.7°C at 760 mmHg | |
| Flash Point | 224.6°C | |
| LogP (Octanol-Water) | 3.35 | |
| Vapor Pressure | 1.2 × 10⁻⁶ mmHg at 25°C |
Spectroscopic and Stereochemical Features
The compound’s NMR and mass spectral data reveal a highly chlorinated backbone with a tertiary alcohol group . Its IUPAC SMILES notation, C1C2C3C4C1C5(C2C6(C3(C(C4(C56Cl)Cl)(Cl)Cl)Cl)Cl)O, underscores the stereochemical complexity, which complicates conformational analysis . PubChem notes that 3D conformer generation is disallowed due to undefined stereo centers .
Synthesis and Formation Pathways
Laboratory Synthesis
Endrin alcohol is synthesized via photolytic dechlorination of endrin under UV irradiation, yielding pentachlorinated intermediates . A seminal 1980 study by Dong and Edward detailed a multi-step route starting from hexachlorocyclopentadiene, involving Diels-Alder cycloaddition and subsequent hydroxylation .
Environmental Formation
In soil and aquatic systems, endrin undergoes microbial and photolytic degradation to form endrin alcohol as a primary metabolite . The CDC reports a soil half-life of ~14 years for endrin, with endrin alcohol persisting due to strong sorption to organic matter .
Toxicological Profile
Acute and Chronic Effects
Endrin alcohol acts as a neurotoxin, inhibiting GABA receptors and inducing seizures in mammals . The CDC cites cases of human poisoning via contaminated fish, with symptoms including hyperexcitability, muscle spasms, and respiratory failure . Chronic exposure in rodents leads to hepatic hypertrophy and renal tubular degeneration .
Table 2: Toxicity Data
| Parameter | Value | Model Organism |
|---|---|---|
| LD₅₀ (Oral) | 3.8 mg/kg | Rat |
| LC₅₀ (Aquatic) | 0.002 mg/L (96h) | Rainbow Trout |
| Bioconcentration Factor | 1,335–10,000 | Fish |
Metabolic Pathways
In vivo, endrin alcohol is further oxidized to 12-ketoendrin and conjugated with glucuronic acid for excretion . Its lipophilicity (LogP = 3.35) facilitates bioaccumulation in adipose tissue, posing long-term exposure risks .
Environmental Behavior and Remediation
Persistence and Bioaccumulation
Endrin alcohol’s resistance to hydrolysis and photolysis ensures prolonged environmental residency . Sediment-water partitioning coefficients (Kd = 10³–10⁴ L/kg) indicate strong affinity for organic-rich soils . Aquatic biota exhibit bioconcentration factors up to 10,000, magnifying trophic transfer risks .
Remediation Strategies
Advanced oxidation processes (AOPs) using ozone or UV/H₂O₂ achieve >90% degradation in lab settings . Phytoremediation with Juncus effusus reduces soil concentrations by 40% over six months, though field efficacy remains limited .
Regulatory Status and Global Impact
Regulatory Bans
Listed under the Stockholm Convention as a persistent organic pollutant (POP), endrin alcohol is banned in 162 countries . The U.S. EPA revoked all tolerances in 1984, citing unacceptable risks to aquatic ecosystems .
Contemporary Challenges
Illicit use in developing nations and legacy contamination in sediments remain pressing issues. The 2025 CDC report identifies 176 U.S. Superfund sites with detectable endrin alcohol residues, primarily in agricultural regions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume